molecular formula C12H13BrFNO6S B6975874 4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid

4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid

Cat. No.: B6975874
M. Wt: 398.20 g/mol
InChI Key: IVMBGKFUCDABQZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid is a complex organic compound characterized by the presence of multiple functional groups, including a bromine atom, a fluorine atom, a methoxy group, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Fluorination: The initial step involves the selective bromination and fluorination of a methoxy-substituted benzene ring. This can be achieved using bromine and a fluorinating agent such as Selectfluor under controlled conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the bromofluoromethoxybenzene derivative with a sulfonyl chloride in the presence of a base like pyridine.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring and carboxylation. This can be achieved by reacting the sulfonylated intermediate with morpholine and a carboxylating agent such as carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially due to the presence of the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the sulfonyl group can yield a sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenylsulfonylmorpholine
  • 5-Fluoro-2-methoxyphenylsulfonylmorpholine
  • 4-Bromo-5-fluoro-2-methoxybenzenesulfonamide

Uniqueness

What sets 4-(4-Bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid apart is the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the sulfonyl and morpholine groups, makes it a valuable compound for diverse chemical transformations and applications.

Properties

IUPAC Name

4-(4-bromo-5-fluoro-2-methoxyphenyl)sulfonylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO6S/c1-20-9-4-7(13)8(14)5-11(9)22(18,19)15-2-3-21-10(6-15)12(16)17/h4-5,10H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMBGKFUCDABQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N2CCOC(C2)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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